molecular formula C11H13F2N B12985469 Cyclopropyl(4-(difluoromethyl)phenyl)methanamine

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine

Cat. No.: B12985469
M. Wt: 197.22 g/mol
InChI Key: KFNXPRRRVDQXJM-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine is a chemical compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(difluoromethyl)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation processes.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(difluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a pharmaceutical or biochemical assay.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-fluorophenyl)methanamine
  • Cyclopropyl(4-trifluoromethylphenyl)methanamine
  • Cyclopropyl(4-chlorophenyl)methanamine

Uniqueness

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and selectivity.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

cyclopropyl-[4-(difluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2

InChI Key

KFNXPRRRVDQXJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)C(F)F)N

Origin of Product

United States

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